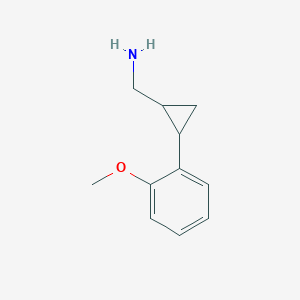

(2-(2-Methoxyphenyl)cyclopropyl)methanamine

Description

(2-(2-Methoxyphenyl)cyclopropyl)methanamine (CAS: 886365-72-6), also referred to as [1-(2-methoxyphenyl)cyclopropyl]methanamine, is a cyclopropane-containing amine with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol . Its structure features a cyclopropane ring fused to a 2-methoxyphenyl group, with a primary amine (-CH₂NH₂) attached to the cyclopropane.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

[2-(2-methoxyphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10H,6-7,12H2,1H3 |

InChI Key |

HOYIIFVWAXKGDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CC2CN |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Methods

Cyclopropanation is the critical step to form the cyclopropane ring fused to the 2-methoxyphenyl group. Common approaches include:

Diazo compound-mediated cyclopropanation : The reaction of alkenes or styrene derivatives with diazo compounds in the presence of transition metal catalysts (e.g., copper, rhodium) to generate cyclopropane rings. For example, ethyl diazoacetate can be used with Cu(acac)2 catalyst to cyclopropanate vinyl derivatives of 2-methoxyphenyl compounds.

Metal-catalyzed cyclopropanation of vinyl derivatives : Vinyl ethers or styrenes bearing the 2-methoxyphenyl substituent are cyclopropanated using catalysts like copper or rhodium complexes to afford cyclopropyl intermediates.

Wittig and related olefination reactions : The precursor olefins can be prepared by Wittig or Wittig-Horner reactions from 2-methoxybenzaldehyde derivatives, which are then cyclopropanated.

Amination Methods

After cyclopropanation, the introduction of the methanamine group is typically achieved by:

Reductive amination : Reaction of the cyclopropyl aldehyde or ketone intermediate with ammonia or primary amines in the presence of reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).

Direct amination of cyclopropyl derivatives : Reaction of 2-methoxyphenylcyclopropane with methanamine under controlled conditions, often using catalysts and solvents to optimize yield and purity.

Nucleophilic substitution reactions : Conversion of halogenated cyclopropyl intermediates to amines via nucleophilic displacement with ammonia or amine nucleophiles.

Representative Synthetic Route

A typical synthetic sequence for (2-(2-Methoxyphenyl)cyclopropyl)methanamine is summarized below:

Reaction Conditions and Optimization

Catalysts : Copper acetylacetonate (Cu(acac)2) is commonly used for cyclopropanation due to its efficiency and selectivity. Other metal catalysts such as rhodium complexes can also be employed depending on substrate specificity.

Solvents : Typical solvents include methanol, dichloromethane, tetrahydrofuran, and toluene. Solvent choice affects reaction rates and product purity.

Temperature : Cyclopropanation reactions are usually conducted at ambient to moderate temperatures (0–50°C), while reductive amination often requires mild heating or room temperature conditions.

Bases and Additives : Bases such as triethylamine may be used in olefination or amination steps to neutralize acids formed during reactions.

Research Findings and Yield Data

The overall yield of multi-step syntheses involving Wittig olefination, cyclopropanation, and reductive amination can reach moderate to high levels, with some processes reporting total yields around 60% or more for related methoxyphenyl cyclopropyl derivatives.

The use of mild reaction conditions and avoidance of chromatographic purification steps enhances scalability and industrial applicability.

Reductive amination using sodium triacetoxyborohydride provides high selectivity for primary amine formation without over-reduction or side reactions.

Summary Table of Key Synthetic Methods

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine (-CH₂NH₂) undergoes characteristic nucleophilic and redox reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides.

-

Reagents : Acetyl chloride, acetic anhydride.

-

Conditions : Base (e.g., pyridine) or solvent-free.

Alkylation

Forms secondary or tertiary amines via nucleophilic substitution.

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Conditions : Polar aprotic solvents (e.g., DMF) with base.

Oxidation

Primary amines oxidize to nitro compounds under strong conditions.

-

Reagents : , .

-

Conditions : Acidic or neutral aqueous media.

-

Product : Nitroso or nitro derivatives (e.g., ).

Schiff Base Formation

Condenses with aldehydes/ketones to form imines.

-

Reagents : Benzaldehyde.

-

Conditions : Reflux in ethanol.

-

Product : (imine).

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

Acid-Catalyzed Ring Opening

Protonation induces cleavage to form alkenes.

-

Reagents : , HCl.

-

Conditions : Room temperature or mild heating.

Transition Metal-Mediated Reactions

Interacts with metal catalysts (e.g., Cu, Pd) for cross-coupling.

-

Reagents : , Grignard reagents.

-

Conditions : Solvents like THF or DCM.

Aromatic Ring Substitutions

The methoxy group directs electrophilic substitution to the ortho and para positions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | 3-Nitro-2-methoxyphenyl derivative | |

| Sulfonation | Sulfonic acid derivative | |

| Halogenation | 5-Bromo-2-methoxyphenyl analog |

Demethylation

Methoxy group converts to hydroxyl under strong acids/bases.

-

Reagents : , .

-

Conditions : Anhydrous .

-

Product : (2-(2-Hydroxyphenyl)cyclopropyl)methanamine.

Cyclopropane Oxidation

Ring cleavage via ozonolysis or peroxide-mediated pathways.

Comparative Reactivity with Structural Analogs

Data from fluorinated and halogenated analogs highlight steric and electronic effects:

Mechanistic Insights

-

Amine Alkylation : Proceeds via mechanism in polar solvents.

-

Cyclopropane Ring Opening : Follows carbocation rearrangement in acidic media, stabilized by the aromatic ring .

-

Electrophilic Aromatic Substitution : Methoxy group activates the ring, but steric hindrance from the cyclopropane limits ortho substitution .

Scientific Research Applications

(2-(2-Methoxyphenyl)cyclopropyl)methanamine is a chemical compound with the molecular formula . Research suggests it is related to the broader class of 2-phenylcyclopropylmethylamine derivatives, which have applications in scientific research, particularly in the development of selective serotonin receptor agonists .

Scientific Research Applications

(2-(2-Methoxyphenyl)cyclopropyl)methanamine and its derivatives are primarily used in pharmacological research, specifically targeting serotonin receptors . The core applications revolve around the design, synthesis, and evaluation of these compounds for their activity and selectivity at 5-HT2 receptors .

Serotonin Receptor Agonists:

- 5-HT2C Receptor Selectivity Many studies focus on optimizing 2-phenylcyclopropylmethylamine derivatives to act as agonists for the 5-HT2C receptor, with selectivity over 5-HT2A and 5-HT2B receptors .

- Hyperlocomotion Reduction These compounds have been tested in animal models to reduce d-amphetamine-stimulated hyperlocomotion, a behavior associated with schizophrenia .

- Prepulse Inhibition Restoration Some derivatives can restore d-amphetamine-disrupted prepulse inhibition, another behavior model relevant to schizophrenia research .

- Cognitive Improvement Certain compounds have shown potential in improving cognitive functions in animal models, specifically in novel object recognition memory tests .

- Low Cataleptic Potential исследователи стремятся разрабатывать соединения с низкой каталептической активностью, чтобы избежать побочных эффектов, связанных с некоторыми антипсихотическими препаратами .

Fluorinated Cyclopropane Derivatives:

- Conformational Change Incorporating fluorine atoms into the cyclopropane ring can alter the compound's conformation, potentially leading to higher potency and selectivity .

- Increased Lipophilicity Fluorination can increase lipophilicity, which is important for optimal brain penetration .

- Metabolism Blocking Fluorine atoms can block potential sites of oxidative metabolism, improving the compound's metabolic stability .

Structure-Activity Relationship (SAR) Studies:

- 2-Alkoxy and 5-Fluoro Substituents Previous research indicated that 2-PCPMAs with 2-alkoxy and 5-fluoro substituents exhibit good 5-HT2C potency and selectivity .

- Steric Limitations SAR studies have revealed steric limitations applying to 2-PCPMAs, indicating that the fluorinated cyclopropane moiety and the 2-alkoxy group cannot always be accommodated simultaneously .

- N-Substituents Introducing an N-(2-methoxybenzyl) group can lead to high 5-HT2C selectivity over 5-HT2B while maintaining good potency at 5-HT2C .

Mechanism of Action

The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the cyclopropyl ring may influence the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is part of a broader class of cyclopropylmethylamines, which are explored for their pharmacological properties. Key structural variations among analogs include:

Phenyl Ring Substituents

- Fluorine Substituents: 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine (39): Incorporates a 5-fluoro group on the phenyl ring, enhancing selectivity for serotonin 2C (5-HT2C) receptors. Its HRMS (ESI) data confirms a molecular ion at m/z 316.1710 . (+)-N-(2-Chlorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride ((+)-27): Features a 5-fluoro and 2-methoxy phenyl group, with a 2-chlorobenzyl N-substituent. Its enantiomeric purity ([α]D²⁰ = -11.7°) and HRMS (m/z 304.1508) highlight stereochemical and electronic influences .

Halogenated Derivatives :

N-Substituent Modifications

- Quinoline and Indole Derivatives: 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(1H-indol-7-yl)methyl]methanamine (38): Uses an indole-7-ylmethyl group as the N-substituent, synthesized via reductive amination (NaBH(OAc)₃/DCE). The indole moiety may enhance CNS penetration . 5-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)pyridin-4-amine (6): Features a pyridinyl cyclopropane and pyrazole N-substituent, designed as a PDE10A inhibitor for schizophrenia. Its synthesis involves Pd-catalyzed coupling (60% yield) .

Stereochemical Variations

Pharmacological and Functional Comparisons

- Serotonin Receptor Selectivity : Fluorinated analogs (e.g., Compound 39) show enhanced 5-HT2C receptor affinity (>100-fold selectivity over 5-HT2A/2B) due to electron-withdrawing fluorine atoms stabilizing receptor-ligand interactions .

- Enantiomeric Activity : The (1S,2S) configuration in (+)-41 improves functional selectivity, whereas racemic mixtures (e.g., rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine) exhibit reduced potency .

- Toxicity Contrasts: Unlike NBOMe derivatives (e.g., 25I-NBOMe), which are potent hallucinogens due to their N-benzyl phenethylamine core, cyclopropylmethylamines like the target compound lack reported psychoactivity, suggesting safer pharmacological profiles .

Biological Activity

The compound (2-(2-Methoxyphenyl)cyclopropyl)methanamine is a member of the cyclopropylmethylamine family, which has garnered attention due to its potential biological activities, particularly its interactions with serotonin receptors. This article delves into the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-(2-Methoxyphenyl)cyclopropyl)methanamine features a cyclopropane ring attached to a methoxy-substituted phenyl group. This unique configuration contributes to its biological properties, allowing it to interact with various molecular targets.

Research indicates that (2-(2-Methoxyphenyl)cyclopropyl)methanamine primarily acts as a selective agonist at the 5-HT2C receptor , a subtype of serotonin receptor implicated in mood regulation and various neurological disorders. Its mechanism involves modulating calcium flux through these receptors, which can influence neurotransmitter release and neuronal excitability .

1. Serotonin Receptor Activity

Studies have shown that derivatives of cyclopropylmethylamines exhibit significant activity at 5-HT2C receptors. For instance, one derivative demonstrated an EC50 value of 23 nM , indicating high potency in activating these receptors without significant β-arrestin recruitment, which is often associated with adverse effects .

2. Selectivity and Potency

The introduction of specific substituents on the phenyl ring has been shown to enhance selectivity. For example, compounds with fluorinated substituents exhibited improved potency and selectivity for 5-HT2C over other serotonin receptors (e.g., 5-HT2A and 5-HT2B), making them promising candidates for further development in treating psychiatric disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Methoxy groups on the phenyl ring improve lipophilicity and receptor binding affinity.

- Fluorination at specific positions increases potency while maintaining selectivity for the 5-HT2C receptor.

- The presence of additional alkoxy groups can further enhance biological activity by stabilizing the compound's conformation for optimal receptor interaction .

Study 1: Potency Evaluation

In a comparative study involving various N-substituted cyclopropylmethylamines, (2-(2-Methoxyphenyl)cyclopropyl)methanamine was evaluated for its agonistic effects on 5-HT2C receptors. The results indicated that this compound had an EC50 value comparable to other leading candidates, showcasing its potential therapeutic applications in conditions like anxiety and depression .

Study 2: Antimicrobial Activity

While primarily studied for its neurological implications, preliminary investigations also explored the antimicrobial properties of related compounds. Some derivatives exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting a broader spectrum of biological activity that warrants further investigation .

Summary Table: Biological Activity Overview

| Activity Type | Target | EC50 (nM) | Selectivity |

|---|---|---|---|

| Serotonin Agonism | 5-HT2C | 23 | High (vs. 5-HT2A/5-HT2B) |

| Antimicrobial | Various Bacteria | Moderate | Variable |

Q & A

Q. What are the optimal synthetic routes for (2-(2-Methoxyphenyl)cyclopropyl)methanamine and its derivatives?

The compound and its analogs are typically synthesized via reductive amination or cyclopropanation strategies. For example:

- Reductive amination : NaBH(OAc)₃ in 1,2-dichloroethane (DCE) is used to couple cyclopropylmethylamine intermediates with aldehydes (e.g., 2-methoxybenzaldehyde) under inert conditions .

- Cyclopropanation : Transition-metal-catalyzed reactions (e.g., Simmons-Smith) or [2+1] cycloadditions are employed to form the cyclopropane ring, followed by functionalization of the methanamine group . Yields range from 38% to 75%, depending on substituents and reaction conditions .

Q. What safety protocols are critical for handling (2-(2-Methoxyphenyl)cyclopropyl)methanamine in laboratory settings?

- Storage : Refrigerate (2–8°C) in airtight containers to prevent degradation .

- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can stereochemical discrepancies in NMR data for cyclopropane-containing amines be resolved?

Cyclopropane rings induce distinct coupling constants (e.g., J = 22.7 Hz for vicinal protons in the cyclopropane moiety) in NMR, which help assign stereochemistry. For example:

- (1S,2S)-isomers : Show characteristic splitting patterns (e.g., doublets of doublets) in aromatic regions due to anisotropic effects from the methoxyphenyl group .

- Chiral separation : Use RegisPack chiral columns with hexane/isopropanol gradients to isolate enantiomers (>99% purity) .

- X-ray crystallography or NOESY can confirm spatial arrangements when spectral overlaps occur .

Q. What methodologies address contradictions in functional selectivity data for 5-HT2C receptor agonists?

- Functional assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with 5-HT2C receptors to assess bias signaling .

- Structure-activity relationship (SAR) : Modifying the N-substituent (e.g., 2-methoxybenzyl vs. quinolin-8-ylmethyl) alters selectivity. For instance, compound 39 (quinoline derivative) shows 100-fold selectivity over 5-HT2A/B receptors .

- Molecular docking : Align cyclopropane geometry with receptor hydrophobic pockets to rationalize affinity differences .

Q. How do decomposition products or impurities impact pharmacological profiling?

- HPLC-MS : Monitor for byproducts like N-oxide derivatives or ring-opened amines during stability studies (e.g., under acidic conditions) .

- HRMS validation : Confirm molecular ions (e.g., [M+H] = 316.1710 for a fluoro-methoxy analog) to rule out impurities .

- In vitro toxicity : Screen metabolites in hepatocyte models to identify reactive intermediates (e.g., iminium ions) .

Methodological Guidance

Q. What analytical techniques are recommended for characterizing cyclopropane stability?

- Dynamic NMR : Track ring-opening kinetics at elevated temperatures (e.g., 50°C in DMSO-d6) .

- TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C for cyclopropane derivatives .

- Isotope labeling : Use -labeled cyclopropanes to study metabolic pathways via mass spectrometry .

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses?

- Chiral auxiliaries : Temporarily attach menthol or binaphthyl groups to direct cyclopropanation stereochemistry .

- Catalytic asymmetric synthesis : Employ Rh(II)/Josiphos complexes to achieve >90% ee in cyclopropane formation .

- Kinetic resolution : Use lipase enzymes (e.g., CAL-B) to hydrolyze undesired enantiomers .

Data Interpretation Challenges

Q. Why do HRMS and theoretical molecular weights occasionally deviate for cyclopropane derivatives?

- Isotopic patterns : Halogenated analogs (e.g., fluoro/chloro-substituted) exhibit split peaks due to or isotopes .

- Adduct formation : Sodium or potassium adducts ([M+Na], [M+K]) may dominate in ESI-MS, requiring careful calibration .

Q. How to reconcile conflicting bioactivity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.